molecular formula C9H13BrN2O B1462795 2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol CAS No. 1154894-63-9

2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol

Cat. No.: B1462795
CAS No.: 1154894-63-9
M. Wt: 245.12 g/mol
InChI Key: CESZUUDROCEANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol is an organic compound with the molecular formula C9H13BrN2O. This compound is characterized by the presence of a brominated pyridine ring attached to an amino group, which is further connected to a methylpropanol moiety. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol typically involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then reacted with 2-methyl-1-propanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetone and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A precursor in the synthesis of 2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol.

    2-(5-Bromo-2-pyridinyl)aminoethanol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a brominated pyridine ring and a methylpropanol moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-9(2,6-13)12-8-4-3-7(10)5-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESZUUDROCEANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.